2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1060329-01-2
VCID: VC11925688
InChI: InChI=1S/C19H17ClN2O3S2/c20-17-5-1-2-6-18(17)27(24,25)22-15-9-7-14(8-10-15)12-19(23)21-13-16-4-3-11-26-16/h1-11,22H,12-13H2,(H,21,23)
SMILES: C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)Cl
Molecular Formula: C19H17ClN2O3S2
Molecular Weight: 420.9 g/mol

2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

CAS No.: 1060329-01-2

Cat. No.: VC11925688

Molecular Formula: C19H17ClN2O3S2

Molecular Weight: 420.9 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide - 1060329-01-2

Specification

CAS No. 1060329-01-2
Molecular Formula C19H17ClN2O3S2
Molecular Weight 420.9 g/mol
IUPAC Name 2-[4-[(2-chlorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Standard InChI InChI=1S/C19H17ClN2O3S2/c20-17-5-1-2-6-18(17)27(24,25)22-15-9-7-14(8-10-15)12-19(23)21-13-16-4-3-11-26-16/h1-11,22H,12-13H2,(H,21,23)
Standard InChI Key OFHLTTPASDNFGZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)Cl
Canonical SMILES C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)Cl

Introduction

2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound belonging to the class of sulfonamide derivatives. It features a sulfonamide functional group, known for its biological activity, particularly in medicinal chemistry. The compound's structure includes both aromatic and thiophene moieties, suggesting potential applications in pharmaceuticals, especially as antimicrobial or anticancer agents.

Key Features:

  • Molecular Formula: C16H16ClN3O2S

  • Molecular Weight: Approximately 351.83 g/mol

  • Functional Groups: Sulfonamide, thiophene, and acetamide

Chemical Reactions:

  • Hydrolysis: The compound can undergo hydrolysis, which is typical for acetamides.

  • Nucleophilic Substitution: Possible due to the presence of a chlorinated substituent.

  • Electrophilic Aromatic Substitution: Can occur on the aromatic rings.

Synthesis

The synthesis of 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide involves multiple steps, requiring careful control of reaction conditions to ensure high yields and purity of the final product. The process typically includes the formation of the sulfonamide linkage and the introduction of the thiophene moiety.

Synthesis Steps:

  • Formation of Sulfonamide Linkage: Involves reacting a sulfonamide precursor with an aromatic amine.

  • Introduction of Thiophene Moiety: Typically achieved through alkylation or acylation reactions involving thiophene derivatives.

Potential Applications

Given its structural features, 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide may find applications in medicinal chemistry, particularly in the development of antimicrobial or anticancer agents. The presence of both sulfonamide and thiophene groups suggests interactions with biological targets, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds:

Compound NameMolecular FormulaKey Features
N-[4-(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamideC18H12Cl2N2O2SContains dichlorobenzoyl group; potential anticancer activity
N-(4-{2-[(3-Chlorobenzyl)amino]ethyl}phenyl)thiopheneC16H16ClN3SExhibits similar thiophene structure; explored for antimicrobial properties
4-Amino-N-(thiophen-2-yl)benzamideC11H10N2OSLacks chlorinated substituents; simpler structure but retains biological relevance

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